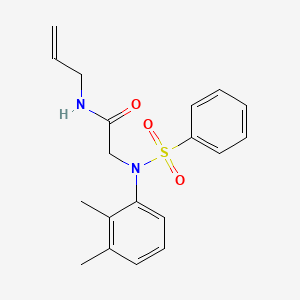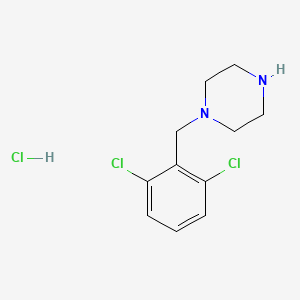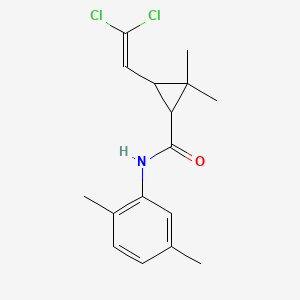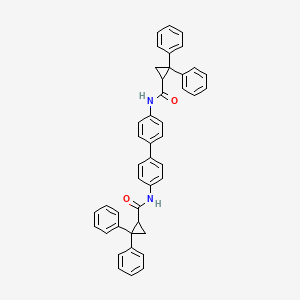
N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ADMP belongs to the class of glycine receptor antagonists and has been studied extensively for its effects on the central nervous system.
Mécanisme D'action
ADMP acts as a glycine receptor antagonist, which means it blocks the binding of glycine to its receptor. Glycine is an inhibitory neurotransmitter that plays a role in the regulation of neuronal activity in the central nervous system. By blocking the glycine receptor, ADMP reduces the inhibitory effect of glycine, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
ADMP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects. ADMP has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that plays a role in the development of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
ADMP has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in pharmacological studies. However, there are also some limitations to its use. ADMP has a short half-life, which means that it may need to be administered repeatedly in order to maintain its effects. Additionally, ADMP has a relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on ADMP. One area of interest is the potential use of ADMP in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is the development of more potent and selective glycine receptor antagonists, which may have fewer side effects than ADMP. Additionally, further research is needed to understand the long-term effects of ADMP on the central nervous system and to determine its safety and efficacy in humans.
Méthodes De Synthèse
ADMP can be synthesized using a multi-step reaction process. The first step involves the reaction of N-allylglycine with 2,3-dimethylbenzoyl chloride to form N-allyl-N-(2,3-dimethylphenyl)glycine. The second step involves the reaction of N-allyl-N-(2,3-dimethylphenyl)glycine with phenylsulfonyl chloride to form N-allyl-N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine. The final step involves the deprotection of the allyl group using palladium on carbon to form ADMP.
Applications De Recherche Scientifique
ADMP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. ADMP has also been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-13-20-19(22)14-21(18-12-8-9-15(2)16(18)3)25(23,24)17-10-6-5-7-11-17/h4-12H,1,13-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRHVZZORRWECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(prop-2-EN-1-YL)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)


![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)

